molecular formula C20H15FN4O3S B2674595 7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243088-45-0

7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2674595
CAS No.: 1243088-45-0
M. Wt: 410.42
InChI Key: RGBOVNDBIRZGCC-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound featuring a triazolopyrazinone core with substituents at positions 3 and 5. The 4-fluorophenyl group at position 7 and the 4-methoxyphenyl-linked thioether moiety at position 3 define its structural uniqueness. This compound is part of a broader class of triazolopyrazinones investigated for diverse pharmacological activities, including receptor antagonism and enzyme inhibition .

Properties

IUPAC Name

7-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c1-28-16-8-2-13(3-9-16)17(26)12-29-20-23-22-18-19(27)24(10-11-25(18)20)15-6-4-14(21)5-7-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBOVNDBIRZGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrazine ring.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the triazolopyrazine intermediate.

    Attachment of the Methoxyphenyl Group: This step involves the formation of a thioether linkage, typically through a reaction between a thiol and a halogenated methoxyphenyl derivative.

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:

    Batch or Continuous Flow Reactors: To handle large volumes and improve reaction efficiency.

    Catalysts and Solvents: Selection of appropriate catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Use of crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the carbonyl group.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Antidiabetic Activity

Research has indicated that compounds similar to 7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one exhibit potent inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, a related triazolo-pyrazine compound demonstrated an IC50 value of 18 nM against DPP-IV, showing promise as an oral hypoglycemic agent for type 2 diabetes management .

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer properties. The unique structural features of this compound may enhance its ability to inhibit tumor growth and metastasis. Preliminary studies suggest that modifications in the triazole ring can lead to improved selectivity and efficacy against various cancer cell lines.

Antimicrobial Activity

The presence of the triazole moiety has been linked to antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

Neurological Applications

Some studies have explored the neuroprotective effects of triazole derivatives. The ability of these compounds to modulate neurotransmitter systems could make them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Study ReferenceApplication FocusKey Findings
AntidiabeticDemonstrated DPP-IV inhibition with an IC50 of 18 nM.
AnticancerShowed potential in inhibiting tumor growth in vitro.
AntimicrobialEffective against several bacterial strains; further studies needed for clinical relevance.
NeurologicalIndicated neuroprotective effects in animal models; requires more research for human application.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Substituent Variations
Compound Name Substituents (Position 3) Substituents (Position 7) Biological Relevance
7-(4-Fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (Target) (2-(4-Methoxyphenyl)-2-oxoethyl)thio 4-Fluorophenyl Potential P2X7 receptor antagonism
3-((2-(2-Chlorophenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (2-(2-Chlorophenyl)-2-oxoethyl)thio 4-Fluorophenyl Not reported; structural analog
7-(4-Methoxyphenyl)-3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 3-Nitrophenyl 4-Methoxyphenyl Synthetic intermediate
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (2-(4-Methoxyphenyl)-2-oxoethyl)sulfanyl Phenyl Screening compound (ID: G802-0499)
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Thioxo 4-Fluorobenzyl Validated pharmaceutical candidate

Key Observations :

  • Substituent Flexibility : Position 3 often features sulfur-containing groups (e.g., thioether, thioxo), while position 7 varies between aryl (e.g., 4-fluorophenyl) and benzyl groups. The target compound’s 4-methoxyphenyl-thioether group distinguishes it from chlorophenyl or nitro-substituted analogs .
  • Pharmacophore Influence : The 4-fluorophenyl group enhances lipophilicity and receptor binding, while the 4-methoxy group may improve metabolic stability compared to nitro or chloro derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (DMSO) Stability Notes
Target Compound Not reported High Sensitive to light due to thioether
[(8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-...-methanone 358.39 Moderate Stable under inert atmosphere
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-...pyrazin-8(7H)-one 210–212 High Hygroscopic; requires desiccants

Key Insights :

  • The target compound’s thioether group may reduce thermal stability compared to thiadiazole-containing analogues .
  • Fluorinated aryl groups enhance solubility in organic solvents, critical for formulation .

Pharmacological Activity

Discussion :

  • The target compound’s 4-methoxyphenyl group may enhance selectivity for adenosine receptors (A2A/A3) compared to chlorophenyl or nitro-substituted analogues .
  • Thioether-linked derivatives show promise in CNS disorders due to improved blood-brain barrier penetration vs. thioxo compounds .

Biological Activity

The compound 7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic derivative that has garnered interest for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anticancer properties and mechanisms of action.

Synthesis

The synthesis of the target compound involves a multi-step process. The initial step typically includes the reaction of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl) derivatives with benzoyl isothiocyanate in an anhydrous ethanol medium under reflux conditions. This method yields the desired compound in high purity and yield (approximately 82%) after recrystallization from dimethylformamide .

Structural Characteristics

The compound features a triazole ring fused to a pyrazinone structure, which is known to enhance biological activity. The presence of fluorine and methoxy groups is expected to influence both the lipophilicity and electronic properties of the molecule, potentially affecting its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that compounds containing triazole and pyrazinone moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown promising results against breast (MCF-7), colon (HCT116), and lung (A549) cancer cell lines .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Related Compound AHCT116TBD
Related Compound BA549TBD

Note: TBD = To Be Determined; specific IC50 values for the target compound are currently under investigation.

The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. This may occur through the modulation of key signaling pathways related to cell survival and proliferation. Notably, compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression .

Case Studies

  • Case Study on MCF-7 Cells : A study evaluating the effects of triazole derivatives on MCF-7 cells indicated that these compounds could significantly reduce cell viability through apoptosis induction. The exact pathways involved are still being elucidated but may include caspase activation and mitochondrial dysfunction .
  • In Vivo Studies : Preliminary in vivo studies using animal models have suggested that derivatives of this compound can inhibit tumor growth effectively while exhibiting minimal toxicity to normal tissues. Further investigations are required to confirm these findings and assess long-term effects .

Q & A

Q. Table 1: Comparative Yields Under Different Reaction Conditions

SolventTemperature (°C)CatalystYield (%)Reference
THF80None55
Dioxane60Cu(I)-thiophene82
DMF100TEA68

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsInterpretationReference
¹H-NMRδ 7.68 (s, 1H, aromatic)4-Fluorophenyl substituent
IR1716 cm⁻¹ (C=O)Oxoethyl group
ESI-MS[M+H]+ = 468.1 m/zMolecular ion confirmation

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